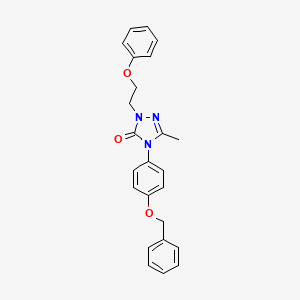

4-(4-(苄氧基)苯基)-5-甲基-2-(2-苯氧基乙基)-2,4-二氢-3H-1,2,4-三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of 1,2,4-triazole derivatives, a category known for its diverse biological activities and applications in chemical synthesis. The presence of benzyloxy and phenoxyethyl groups suggests potential for interactions with biological systems, as well as interesting physicochemical properties.

Synthesis Analysis

Although specific synthesis pathways for this compound were not identified, compounds with similar structures often involve multi-step synthetic routes. These can include the condensation of hydrazides with aldehydes or ketones to form the triazole core, followed by substitutions at available positions for the introduction of benzyloxy and phenoxyethyl groups. Techniques such as reflux conditions with appropriate catalysts and protecting group strategies are commonly employed (Xu Liang, 2009).

Molecular Structure Analysis

The 1,2,4-triazole core is a versatile scaffold that allows for various substitutions, influencing the overall molecular conformation and intermolecular interactions. X-ray crystallography of related compounds reveals the importance of dihedral angles between substituted phenyl groups and the triazole ring, affecting the molecule's three-dimensional structure and its potential binding properties (S. Moser et al., 2005).

科学研究应用

针对 EGFR-TK 的抗增殖剂

该化合物已被用于合成新型恶二唑和吡唑啉衍生物作为针对 EGFR-TK 的抗增殖剂 . 这些衍生物在抑制 HCT116、HepG-2 和 MCF7 等人类癌细胞系的增殖方面表现出良好的效果 .

EGFR-TK 抑制剂

该化合物已被用于设计和合成有前景的 EGFR-TK 抑制剂 . 活性最高的候选者对所有癌细胞系均显示出有效的抗癌活性,IC50 范围为 1.82 至 5.55 μM .

HER3 和 HER4 抑制剂

该化合物还表现出对 HER3 和 HER4 良好的活性,IC50 值分别为 0.18 和 0.37 μM . 这表明它有可能用于治疗过表达这些受体的癌症 .

诱导癌细胞凋亡

已对该化合物在 HepG-2 细胞上的细胞周期分布和凋亡诱导进行了评估 . 它诱导了线粒体凋亡途径并增加了活性氧 (ROS) 的积累 .

RORc 逆向激动剂

该化合物已被用于发现和结构优化 4-(4-(苄氧基)苯基)-3,4-二氢嘧啶-2(1H)-酮作为 RORc 逆向激动剂 . 这些衍生物在治疗 Th17 介导的自身免疫性疾病方面表现出良好的效果 .

自身免疫性疾病的治疗

属性

IUPAC Name |

5-methyl-2-(2-phenoxyethyl)-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-19-25-26(16-17-29-22-10-6-3-7-11-22)24(28)27(19)21-12-14-23(15-13-21)30-18-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJSEHNUSXIQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)

![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)

![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)

![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)

![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)